5-Iodo-2,3-dihydro-1H-inden-1-one
Overview
Description
5-Iodo-2,3-dihydro-1H-inden-1-one is an organic compound with the molecular formula C9H7IO. It is a derivative of indanone, where an iodine atom is substituted at the 5th position of the indanone ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-2,3-dihydro-1H-inden-1-one typically involves the iodination of 2,3-dihydro-1H-inden-1-one. One common method is the reaction of 2,3-dihydro-1H-inden-1-one with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing safety measures to handle large quantities of iodine and other reagents.
Chemical Reactions Analysis
Types of Reactions
5-Iodo-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form 5-iodo-1-indanone using oxidizing agents like chromium trioxide in acetic acid.
Reduction Reactions: The carbonyl group can be reduced to form the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and bases (e.g., sodium hydroxide).
Oxidation: Chromium trioxide, acetic acid, and controlled temperatures (35-40°C).
Reduction: Sodium borohydride, lithium aluminum hydride, and solvents like ethanol or tetrahydrofuran.
Major Products
Substitution: Various substituted indanones depending on the nucleophile used.
Oxidation: 5-Iodo-1-indanone.
Reduction: 5-Iodo-2,3-dihydro-1H-inden-1-ol.
Scientific Research Applications
5-Iodo-2,3-dihydro-1H-inden-1-one has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly those targeting neurological and inflammatory conditions.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-Iodo-2,3-dihydro-1H-inden-1-one largely depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The iodine atom can play a crucial role in enhancing the compound’s binding affinity to its molecular targets, thereby increasing its efficacy .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-1H-inden-1-one: The parent compound without the iodine substitution.
5-Chloro-2,3-dihydro-1H-inden-1-one: A similar compound with a chlorine atom instead of iodine.
5-Bromo-2,3-dihydro-1H-inden-1-one: A similar compound with a bromine atom instead of iodine.
Uniqueness
5-Iodo-2,3-dihydro-1H-inden-1-one is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. The larger atomic radius and higher electronegativity of iodine compared to chlorine or bromine can lead to different chemical and biological properties, making it a valuable compound for specific applications .
Properties
IUPAC Name |
5-iodo-2,3-dihydroinden-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7IO/c10-7-2-3-8-6(5-7)1-4-9(8)11/h2-3,5H,1,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVDWDHAAIWZKRU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1C=C(C=C2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7IO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20661192 | |
Record name | 5-Iodo-2,3-dihydro-1H-inden-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20661192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
511533-38-3 | |
Record name | 5-Iodo-2,3-dihydro-1H-inden-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20661192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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